molecular formula C10H20ClNO2 B12753385 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride CAS No. 87527-40-0

3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride

Cat. No.: B12753385
CAS No.: 87527-40-0
M. Wt: 221.72 g/mol
InChI Key: ATQPIXOLTOGLDP-UHFFFAOYSA-N
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Description

3-Methyl-1-oxa-4-azaspiro(45)decane-3-methanol hydrochloride is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization at specific positions. One common synthetic route involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at specific positions on the spirocyclic ring.

Scientific Research Applications

3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-oxa-8-azaspiro(4.5)decane hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one hydrochloride
  • 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro(4.5)decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

3-Methyl-1-oxa-4-azaspiro(4.5)decane-3-methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

87527-40-0

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

(3-methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9(7-12)8-13-10(11-9)5-3-2-4-6-10;/h11-12H,2-8H2,1H3;1H

InChI Key

ATQPIXOLTOGLDP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(N1)CCCCC2)CO.Cl

Origin of Product

United States

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